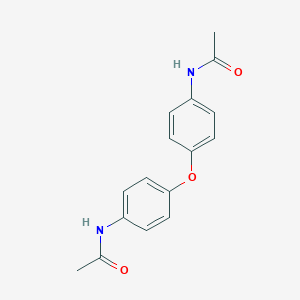

Bis(p-acetylaminophenyl) ether

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds like Bis(p-acetylaminophenyl) ether often involves catalytic processes or novel synthetic routes. While specific studies on Bis(p-acetylaminophenyl) ether's synthesis were not directly found, related research highlights innovative approaches in synthesizing similar ether compounds. For instance, bis(acetylacetonato)copper(II) has been used to catalyze oxidative cross-dehydrogenative coupling for synthesizing α-acyloxy ethers, suggesting a potential pathway for synthesizing related compounds (Talukdar, Borah, & Chaudhuri, 2015).

Wissenschaftliche Forschungsanwendungen

Environmental Presence and Toxicity of Bisphenol Compounds

A comprehensive review highlights the widespread use and environmental impact of Bisphenol A diglycidyl ether (BADGE)-based epoxy resins, noting their toxicity, high reactivity, and ubiquity as environmental chemicals. Studies suggest that BADGE and its derivatives could act as endocrine disruptors, highlighting the importance of monitoring these compounds and understanding their fate in the environment (Wang et al., 2021).

Health Risks and Exposure Levels

Research on Bisphenol A (BPA) in China indicates increasing concern over environmental contamination and potential human health impacts, with BPA exposure being linked to various health risks. This study emphasizes the need for monitoring body burdens of bisphenol contaminants, reflecting the broader concerns regarding bisphenol exposure, including derivatives like Bis(p-acetylaminophenyl) ether (Huang et al., 2012).

Epigenetic and Reproductive Effects

A review focusing on bisphenol A and its derivatives discusses their influence on skeletal health, highlighting how BPA exposure could affect bone health through estrogenic, antiandrogenic, inflammatory, and oxidative properties. Similar bisphenol compounds, including Bis(p-acetylaminophenyl) ether, may exhibit related biological activities impacting human health across generations (Chin et al., 2018).

Regulatory and Safety Concerns

Research on novel brominated flame retardants, including various bisphenol derivatives, underscores the need for improved understanding of their environmental fate, toxicity, and potential health impacts. This body of work calls for further research into bisphenol compounds' effects on human health and environmental safety (Zuiderveen et al., 2020).

Eigenschaften

IUPAC Name |

N-[4-(4-acetamidophenoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)17-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGCHAIWUSBYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184733 | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(p-acetylaminophenyl) ether | |

CAS RN |

3070-86-8 | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-acetylaminophenyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-OXYBIS(ACETANILIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J9ECA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

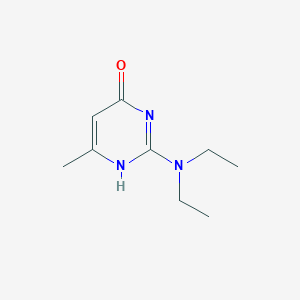

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)